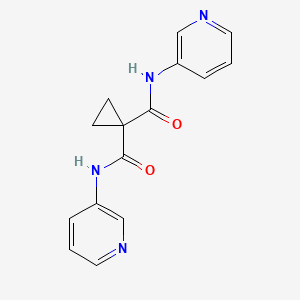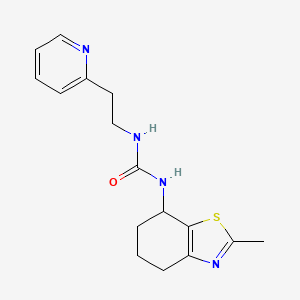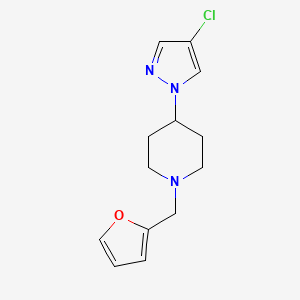![molecular formula C14H16N4O2 B7647589 N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAZ or MPAC and has been studied extensively for its biological and chemical properties.
Aplicaciones Científicas De Investigación
N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide is its potential use in cancer research. However, this compound has several limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which can be time-consuming and expensive. It is also not readily available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide. One direction is to further study its potential use in cancer research and its mechanism of action. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-methylbenzoyl chloride with 2-aminoethyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. This reaction produces N-(2-methylbenzoyl)-2-aminoethyl-1H-pyrazole-5-carboxamide. The second step involves the reaction of this intermediate product with another molecule of 2-aminoethyl-1H-pyrazole-5-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction produces this compound.
Propiedades
IUPAC Name |
N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-4-2-3-5-11(10)13(19)15-8-9-16-14(20)12-6-7-17-18-12/h2-7H,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQDFCBDDRGABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)



![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)

![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
